molecular formula C18H16N2O3 B5749317 (4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B5749317
M. Wt: 308.3 g/mol
InChI Key: BGFWIUDYAMVKAS-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is an organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a benzylidene group substituted with an ethoxy group at the para position and a phenyl group attached to the pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 4-ethoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(4-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
  • (4Z)-4-(4-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione
  • (4Z)-4-(4-fluorobenzylidene)-1-phenylpyrazolidine-3,5-dione

Uniqueness

(4Z)-4-(4-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-15-10-8-13(9-11-15)12-16-17(21)19-20(18(16)22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFWIUDYAMVKAS-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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